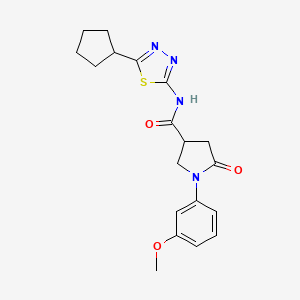![molecular formula C20H21N3O B10995840 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one](/img/structure/B10995840.png)
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one is a complex organic compound that features a benzimidazole ring fused with a pyrrolidine ring and a phenylpropanone moiety. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or benzyl chloride in the presence of a base like KOH in DMSO solvent.
Coupling Reactions: The final step involves coupling the benzimidazole and pyrrolidine rings with the phenylpropanone moiety under appropriate reaction conditions.
Chemical Reactions Analysis
1-
Properties
Molecular Formula |
C20H21N3O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C20H21N3O/c24-19(13-12-15-7-2-1-3-8-15)23-14-6-11-18(23)20-21-16-9-4-5-10-17(16)22-20/h1-5,7-10,18H,6,11-14H2,(H,21,22) |
InChI Key |
GKNKRZSLPHYRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B10995763.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10995771.png)
![4-(4-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10995774.png)
![1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B10995780.png)
![methyl 5-methyl-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10995790.png)
![[1-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10995795.png)

![N-(1,3-benzothiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10995799.png)
![5-{[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]amino}-2-fluoro-N,N-dimethylbenzamide](/img/structure/B10995808.png)
![N-(2-methoxypyridin-3-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B10995810.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B10995811.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10995826.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10995830.png)
![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10995837.png)
